
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a sulfonamide-based compound that has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy. In addition, N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been found to have anti-microbial properties and has been studied for its potential use in the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory molecules such as prostaglandins and leukotrienes. N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide can inhibit the growth of cancer cells and induce cell death by apoptosis. N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide has also been found to inhibit the production of inflammatory molecules such as prostaglandins and leukotrienes. In vivo studies have shown that N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide can reduce inflammation in animal models of rheumatoid arthritis and asthma.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide in lab experiments include its high potency and specificity for its target enzymes and kinases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. The limitations of using N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide in lab experiments include its relatively high cost and limited availability, which may restrict its use in some research settings.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide. One area of research is the development of new derivatives of N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide with improved potency and selectivity for its target enzymes and kinases. Another area of research is the identification of new biological targets for N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide, which may lead to the discovery of new therapeutic applications for this compound. Finally, further studies are needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide and its potential applications in various fields of scientific research.
Synthesis Methods
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide can be synthesized by the reaction of 3,4-difluoroaniline with 4-isopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide.
properties
Product Name |
N-(3,4-difluorophenyl)-4-isopropylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H15F2NO2S |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-10(2)11-3-6-13(7-4-11)21(19,20)18-12-5-8-14(16)15(17)9-12/h3-10,18H,1-2H3 |
InChI Key |
NOMXWIQTJPYTJX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



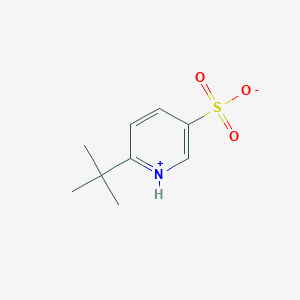
![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)
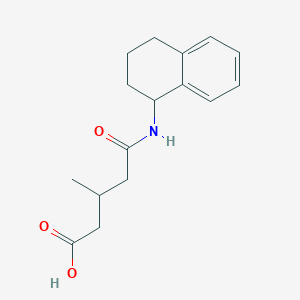
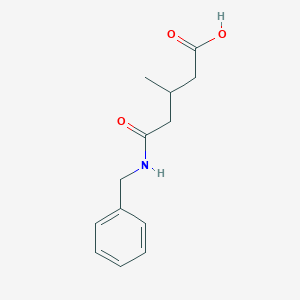
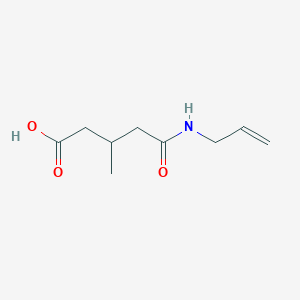
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
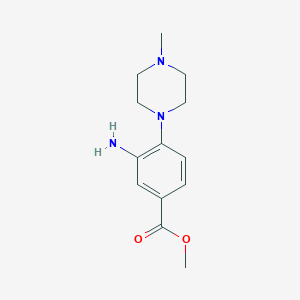

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)